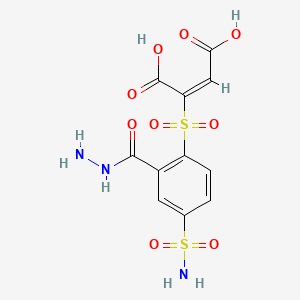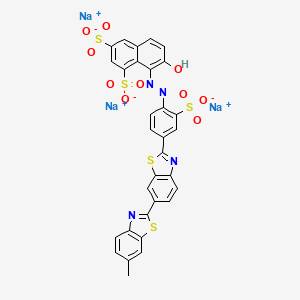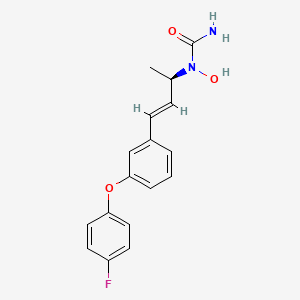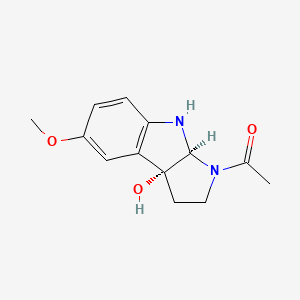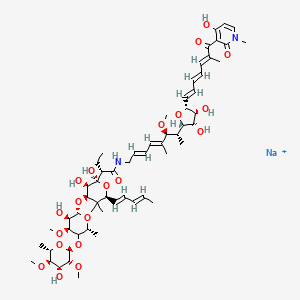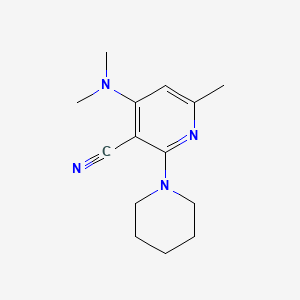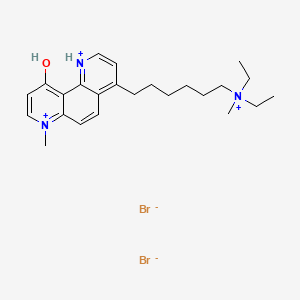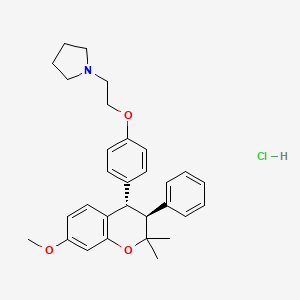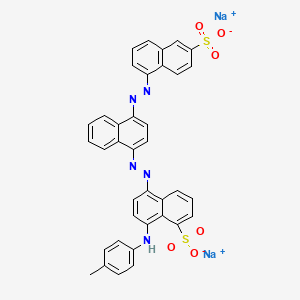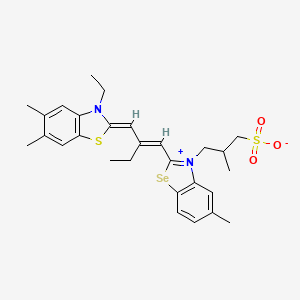
Ethyldihydroxypropyl aminobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyldihydroxypropyl aminobenzoate is a chemical compound that belongs to the class of aminobenzoates. It is structurally related to para-aminobenzoic acid (PABA), which is a well-known compound used in various applications, including pharmaceuticals and cosmetics. This compound is characterized by its ethyl and dihydroxypropyl groups attached to the aminobenzoate core, which imparts unique properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyldihydroxypropyl aminobenzoate can be synthesized through a multi-step process involving the esterification of para-aminobenzoic acid followed by the introduction of ethyl and dihydroxypropyl groups. One common method involves the esterification of para-aminobenzoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form ethyl para-aminobenzoate. This intermediate can then be reacted with dihydroxypropylamine under controlled conditions to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous-flow synthesis techniques to optimize reaction efficiency and yield. Continuous-flow systems allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher conversion rates and product purity .
Chemical Reactions Analysis
Types of Reactions
Ethyldihydroxypropyl aminobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups or reduce other functional groups present in the molecule.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the benzene ring or other parts of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Ethyldihydroxypropyl aminobenzoate has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme activities and metabolic pathways.
Mechanism of Action
The mechanism of action of ethyldihydroxypropyl aminobenzoate involves its interaction with specific molecular targets and pathways. As a local anesthetic, it blocks nerve impulses by reducing the permeability of neuronal membranes to sodium ions. This action prevents the initiation and propagation of nerve signals, leading to a numbing effect. Additionally, the compound’s anti-inflammatory properties may involve the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .
Comparison with Similar Compounds
Ethyldihydroxypropyl aminobenzoate can be compared with other similar compounds, such as:
Benzocaine: Another local anesthetic with a similar structure but lacks the dihydroxypropyl group.
Procaine: A local anesthetic with an ester linkage and an amino group, used in medical applications.
Tetracaine: A more potent local anesthetic with a longer duration of action compared to benzocaine and procaine.
Properties
CAS No. |
79461-57-7 |
|---|---|
Molecular Formula |
C12H17NO4 |
Molecular Weight |
239.27 g/mol |
IUPAC Name |
ethyl 4-(2,3-dihydroxypropylamino)benzoate |
InChI |
InChI=1S/C12H17NO4/c1-2-17-12(16)9-3-5-10(6-4-9)13-7-11(15)8-14/h3-6,11,13-15H,2,7-8H2,1H3 |
InChI Key |
ASCDCPAWHPUGMN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NCC(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


